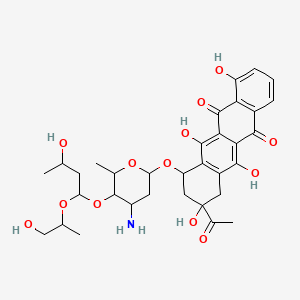

Carminomycin II

Description

Properties

CAS No. |

50935-05-2 |

|---|---|

Molecular Formula |

C33H41NO13 |

Molecular Weight |

659.7 g/mol |

IUPAC Name |

9-acetyl-7-[4-amino-5-[3-hydroxy-1-(1-hydroxypropan-2-yloxy)butoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C33H41NO13/c1-13(36)8-22(44-14(2)12-35)47-32-15(3)45-23(9-19(32)34)46-21-11-33(43,16(4)37)10-18-25(21)31(42)27-26(29(18)40)28(39)17-6-5-7-20(38)24(17)30(27)41/h5-7,13-15,19,21-23,32,35-36,38,40,42-43H,8-12,34H2,1-4H3 |

InChI Key |

DNHXZQIEIKSDIK-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO |

Other CAS No. |

50935-06-3 78919-32-1 78919-33-2 |

Synonyms |

Carminomicin Carminomycin Carminomycin I Carminomycin II Carminomycin III Carubicin Carubicin Hydrochloride Demethyldaunomycin Demethyldaunorubicin Hydrochloride, Carubicin Karminomicin Karminomycin NSC 180,024 NSC 180024 NSC-180,024 NSC-180024 NSC180,024 NSC180024 Rubeomycin A Rubeomycin A1 |

Origin of Product |

United States |

Foundational & Exploratory

Carminomycin II: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanisms of Action

Carminomycin II exerts its cytotoxic effects primarily through three interconnected mechanisms:

-

DNA Intercalation: this compound possesses a planar aromatic chromophore that inserts itself between the base pairs of the DNA double helix. This intercalation physically distorts the DNA structure, interfering with fundamental cellular processes such as DNA replication and transcription. This disruption is a crucial first step in initiating the cascade of events leading to cell death.

-

Topoisomerase II Inhibition: Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication and transcription by creating transient double-strand breaks. This compound traps the topoisomerase II-DNA cleavage complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of permanent DNA double-strand breaks, a highly lethal form of DNA damage that triggers apoptotic pathways.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the this compound molecule can undergo redox cycling, leading to the production of highly reactive oxygen species such as superoxide anions and hydrogen peroxide. This surge in intracellular ROS induces oxidative stress, causing widespread damage to cellular components, including lipids, proteins, and DNA. This oxidative damage further contributes to the drug's cytotoxicity and the induction of apoptosis.

Quantitative Data

Table 1: DNA Binding Affinity of this compound

| Parameter | Value | Method |

| Binding Constant (K_b) | Data not available | Spectroscopic Titration / Isothermal Titration Calorimetry |

| Binding Stoichiometry (n) | Data not available | Job's Plot / Mole-Ratio Method |

Table 2: Topoisomerase II Inhibition by this compound

| Parameter | Value | Cell Line/Enzyme Source |

| IC50 | Data not available | Specify cell line or purified enzyme |

Table 3: Intracellular Reactive Oxygen Species (ROS) Generation by this compound

| Cell Line | Fold Increase in ROS (vs. Control) | Time Point |

| Specify cell line | Data not available | Specify time |

Experimental Protocols

DNA Footprinting Assay to Determine DNA Binding Sites

This protocol allows for the identification of the specific DNA sequences to which this compound binds.

Materials:

-

DNA fragment of interest, end-labeled with a radioactive or fluorescent tag

-

This compound

-

DNase I

-

DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM CaCl₂)

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Polyacrylamide gel for electrophoresis

-

Autoradiography film or fluorescence imager

Procedure:

-

Prepare reaction mixtures containing the end-labeled DNA fragment and varying concentrations of this compound. Include a control reaction without the drug.

-

Incubate the mixtures to allow for binding.

-

Add a limited amount of DNase I to each reaction to induce partial DNA cleavage.

-

Stop the reaction by adding the stop solution.

-

Denature the DNA fragments by heating.

-

Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the DNA fragments by autoradiography or fluorescence imaging.

-

The binding sites of this compound will appear as "footprints," which are regions of the gel where the DNA is protected from DNase I cleavage.

Topoisomerase II Cleavage Assay

This assay determines the ability of this compound to stabilize the topoisomerase II-DNA cleavage complex.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Purified human topoisomerase IIα

-

Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

This compound

-

Proteinase K

-

SDS (Sodium dodecyl sulfate)

-

Agarose gel

-

Ethidium bromide or other DNA stain

Procedure:

-

Set up reaction mixtures containing supercoiled plasmid DNA, topoisomerase II, and varying concentrations of this compound.

-

Incubate the reactions to allow for enzyme activity and drug interaction.

-

Terminate the reaction by adding SDS and proteinase K to digest the enzyme.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Stain the gel with a DNA stain and visualize the bands.

-

An increase in the amount of linear DNA indicates the stabilization of the topoisomerase II-DNA cleavage complex by this compound.

Intracellular ROS Detection Assay

This protocol measures the generation of reactive oxygen species within cells upon treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

This compound

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS-sensitive fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed the cells in appropriate culture plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for different time periods. Include an untreated control.

-

Load the cells with the ROS-sensitive fluorescent probe (e.g., DCFH-DA) according to the manufacturer's instructions. DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Wash the cells with PBS to remove excess probe.

-

Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope.

-

An increase in fluorescence intensity in the treated cells compared to the control indicates an increase in intracellular ROS levels.

Visualizations of Pathways and Workflows

Caption: Core mechanism of action of this compound.

Caption: Experimental workflow for intracellular ROS detection.

Caption: Intrinsic apoptosis signaling pathway induced by this compound.

Carminomycin II: A Technical Deep Dive into its Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carminomycin II, a lesser-known yet significant member of the anthracycline class of antibiotics, has been a subject of scientific inquiry since its discovery as a component of the carminomycin complex. This document provides a comprehensive technical overview of this compound, detailing its historical discovery, the intricate processes of its isolation and structural elucidation, and its biological mechanism of action. Quantitative data on its physicochemical properties and biological activity are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for key methodologies are provided, alongside a visualization of its primary mechanism of action through a signaling pathway diagram, to support further research and development efforts in the field of oncology.

Discovery and History

This compound was first identified as a constituent of the "carminomycin complex," a mixture of anthracycline antibiotics produced by the fermentation of the actinomycete, Actinomadura carminata.[1] Initial studies in the 1970s focused on the isolation and characterization of the major component, Carminomycin I (also known as Carubicin). Subsequent, more detailed chromatographic analysis of the complex revealed the presence of several minor components, including this compound and III.[1][2]

A significant breakthrough in the characterization of this compound came with the discovery that it is identical to a compound separately isolated and named rubeomycin A .[3] This realization allowed for the consolidation of research efforts and a more complete understanding of its properties. The early research laid the groundwork for understanding the structural diversity within the carminomycin family and provided the initial impetus for investigating the biological activities of its individual components.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Proton Nuclear Magnetic Resonance (PMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Mass Spectrometry (MS).[2] These analyses revealed that this compound shares the characteristic tetracyclic aglycone structure of the anthracyclines, attached to a daunosamine sugar moiety.

The key distinguishing feature of this compound compared to its close analog, Carminomycin III, lies in the stereoisomerism of a nitrogen-free fragment attached to the amino sugar.[2] This subtle structural difference highlights the importance of high-resolution analytical techniques in natural product chemistry.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₃₄H₄₂N₂O₁₃ | [2] |

| Molecular Weight | 686.7 g/mol | [2] |

| Appearance | Red crystals | |

| ¹H NMR (PMR) | Characteristic signals for anthracycline core and sugar moiety. | [2] |

| ¹³C NMR | Signals confirming the tetracyclic quinone structure and sugar carbon framework. | [2] |

| Mass Spectrometry | Molecular ion peak consistent with the proposed molecular formula. | [2] |

Experimental Protocols

Isolation and Purification of this compound from the Carminomycin Complex

The isolation of this compound from the fermentation broth of Actinomadura carminata is a multi-step process involving extraction and chromatographic separation. The following is a generalized protocol based on described methods for separating anthracycline complexes.

Experimental Workflow: Isolation of this compound

References

An In-Depth Technical Guide to the Biosynthesis of Carminomycin II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Carminomycin II, a potent anthracycline antibiotic and a key precursor to the widely used anticancer drug, daunorubicin. This document details the genetic and enzymatic basis of this compound formation, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the core biosynthetic processes.

Introduction

This compound is a member of the anthracycline family of natural products, known for their significant biological activities, particularly as antineoplastic agents. Produced by the bacterium Actinomadura carminata, this compound serves as the immediate precursor to carminomycin, which is subsequently converted to daunorubicin. The biosynthesis of this complex molecule is orchestrated by a Type II Polyketide Synthase (PKS) system, followed by a series of tailoring enzymatic reactions that construct the characteristic tetracyclic aglycone and attach a sugar moiety. Understanding this intricate pathway is crucial for metabolic engineering efforts aimed at improving yields and generating novel, more effective drug candidates.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound can be broadly divided into three major stages:

-

Polyketide Backbone Synthesis: Formation of the tetracyclic aglycone from simple carboxylic acid precursors.

-

Aglycone Tailoring: A series of enzymatic modifications to the initial polyketide structure.

-

Glycosylation: Attachment of the amino sugar, TDP-L-daunosamine.

While the biosynthetic gene cluster for this compound in Actinomadura carminata is not as extensively characterized as the homologous daunorubicin (dnr) cluster in Streptomyces peucetius, the high degree of similarity allows for a detailed reconstruction of the pathway. The key genes and their corresponding enzymes are detailed in the following sections.

Assembly of the Aglycone: ε-Rhodomycinone

The initial phase of this compound biosynthesis involves the construction of the tetracyclic aglycone, ε-rhodomycinone. This process is initiated by a Type II Polyketide Synthase (PKS) complex.

The biosynthesis begins with the condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units to form a 21-carbon decaketide chain. This process is catalyzed by a set of enzymes encoded by the dps (daunorubicin polyketide synthase) homologous genes. The core PKS enzymes include:

-

Ketosynthase (KSα and KSβ): Encoded by dpsA and dpsB respectively, these enzymes catalyze the iterative Claisen condensation of malonyl-CoA units.

-

Chain Length Factor (CLF): Also part of the PKS complex, it is involved in determining the length of the polyketide chain.

-

Acyl Carrier Protein (ACP): Encoded by dpsG, the growing polyketide chain is covalently attached to the ACP.

Following the assembly of the linear polyketide, a series of cyclization and tailoring reactions occur to form the tetracyclic ring structure of ε-rhodomycinone. Key enzymes in this stage include:

-

Ketoreductase (KR): Encoded by dpsE, this enzyme reduces a specific keto group on the polyketide chain.

-

Aromatase (ARO) and Cyclases (CYC): Encoded by genes such as dpsY and dnrD, these enzymes catalyze the regioselective cyclization and aromatization of the polyketide backbone to form aklanonic acid, a key intermediate.[1]

-

Oxygenase and Methyltransferase: Further modifications, including oxygenation and methylation, are carried out by enzymes homologous to DnrG and DnrC, respectively, leading to the formation of aklaviketone.[1]

-

Reductase and Hydroxylase: The final steps to ε-rhodomycinone involve reduction and hydroxylation reactions catalyzed by enzymes homologous to DnrH and DnrF.

Synthesis of the Sugar Moiety: TDP-L-daunosamine

Parallel to the aglycone synthesis, the deoxysugar TDP-L-daunosamine is synthesized from glucose-1-phosphate. This pathway involves a series of enzymes encoded by the dnm genes, including transferases, dehydratases, epimerases, aminotransferases, and ketoreductases.

Glycosylation and Final Tailoring Steps

The final stage in the biosynthesis of this compound involves the attachment of TDP-L-daunosamine to the aglycone ε-rhodomycinone. This crucial glycosylation step is catalyzed by a glycosyltransferase, homologous to DnrS. The resulting molecule is rhodomycin D.[2]

Subsequent tailoring reactions, including esterification and methylation, lead to the formation of this compound. A key enzyme in the conversion of the precursor to daunorubicin is the Carminomycin 4-O-methyltransferase (DnrK), which methylates the 4-hydroxyl group of carminomycin.[3] While this enzyme acts on carminomycin, its substrate specificity and kinetics provide valuable insights into the final steps of anthracycline biosynthesis.

Quantitative Data

Quantitative data for the entire this compound biosynthetic pathway is limited. However, kinetic parameters for the well-characterized Carminomycin 4-O-methyltransferase (DnrK) from Streptomyces peucetius provide a valuable reference point for understanding the efficiency of the final tailoring steps in anthracycline biosynthesis.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Carminomycin 4-O-methyltransferase (DnrK) | Carminomycin | 15 - 500 | Not Reported | Not Reported | [3] |

| Carminomycin 4-O-methyltransferase (DnrK) | 4-Methylumbelliferone | 150 - 10,000 | Not Reported | Not Reported | [3] |

Note: The provided ranges for Km reflect the variable concentrations used in the kinetic studies.

Experimental Protocols

This section outlines general methodologies for key experiments cited in the study of anthracycline biosynthesis.

In Vitro Assay for Carminomycin 4-O-methyltransferase (DnrK)

This protocol is adapted from studies on the homologous enzyme from Streptomyces peucetius.

Objective: To determine the enzymatic activity and substrate specificity of DnrK.

Materials:

-

Purified DnrK enzyme

-

S-adenosyl-L-methionine (AdoMet)

-

Carminomycin (or other potential substrates)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Methanol (for quenching)

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, AdoMet, and the substrate (e.g., Carminomycin).

-

Initiate the reaction by adding the purified DnrK enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

-

Quench the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture to precipitate the protein.

-

Analyze the supernatant by HPLC to detect and quantify the methylated product (daunorubicin).[3]

Gene Knockout and Complementation in Actinomycetes

Objective: To elucidate the function of a specific gene in the this compound biosynthetic pathway.

General Workflow:

-

Construct a gene replacement vector: This vector typically contains a selectable marker (e.g., an antibiotic resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.

-

Introduce the vector into Actinomadura carminata: This can be achieved through protoplast transformation or intergeneric conjugation from E. coli.

-

Select for double-crossover homologous recombination events: This results in the replacement of the target gene with the selectable marker.

-

Confirm the gene knockout: Use PCR and Southern blot analysis to verify the correct gene replacement.

-

Analyze the mutant phenotype: Compare the metabolite profile of the knockout mutant with the wild-type strain using techniques like HPLC or LC-MS to identify any changes in the production of this compound or its intermediates.

-

Complementation: Introduce a wild-type copy of the knocked-out gene on a plasmid back into the mutant strain to confirm that the observed phenotype is due to the gene deletion.

Visualizations

The following diagrams illustrate the core biosynthetic pathway of this compound and a typical experimental workflow for gene function analysis.

Caption: Biosynthetic pathway of this compound.

Caption: Workflow for gene function analysis.

References

- 1. Biosynthesis of hibarimicins. II. Elucidation of biosynthetic pathway by cosynthesis using blocked mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Effect of carminomycin on the enzyme systems of the metabolism of active forms of oxygen and on free-radical lipid oxidation in August rats with Walker carcinosarcoma 256] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical and Structural Studies of the Carminomycin 4-O-Methyltransferase DnrK - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Carminomycin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Carminomycin II, an anthracycline antibiotic. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to facilitate the identification and characterization of this compound.

Introduction to this compound

This compound is a member of the anthracycline class of antibiotics, known for their potent antitumor properties. Structurally, it is closely related to other well-known anthracyclines like carminomycin and daunorubicin. The accurate characterization of this compound is crucial for understanding its mechanism of action, developing analogs, and ensuring quality control in pharmaceutical preparations. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about its molecular structure and purity.

Spectroscopic Data of this compound

The following sections present a summary of the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 12.0 - 13.0 | s | - | Phenolic OH |

| 7.5 - 8.0 | m | - | Aromatic H |

| 5.0 - 5.5 | m | - | Anomeric H |

| 4.0 - 4.5 | m | - | Sugar moiety H |

| 3.5 - 4.0 | m | - | Sugar moiety H |

| 2.5 - 3.0 | m | - | Aliphatic H |

| 2.0 - 2.5 | s | - | Acetyl CH₃ |

| 1.0 - 1.5 | d | ~6-7 | Sugar moiety CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 180 - 190 | Quinone C=O |

| 160 - 170 | Ketone C=O |

| 150 - 160 | Aromatic C-O |

| 110 - 140 | Aromatic C |

| 95 - 105 | Anomeric C |

| 60 - 80 | Sugar moiety C-O |

| 30 - 50 | Aliphatic C |

| 20 - 30 | Acetyl CH₃ |

| 15 - 20 | Sugar moiety CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. The molecular weight of this compound has been determined by mass spectrometry.[1] PubChem lists the molecular formula as C₃₃H₄₁NO₁₃ and a monoisotopic mass of 659.25779036 Da.

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 660.2651 | [M+H]⁺ | Protonated molecular ion |

| 682.2470 | [M+Na]⁺ | Sodiated molecular ion |

| 642.2546 | [M-H₂O+H]⁺ | Loss of water |

| 499.1448 | [M-Sugar+H]⁺ | Aglycone fragment |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectra of components from the carminomycin complex have been previously investigated.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3500 | Strong, Broad | O-H stretch (phenolic and alcoholic) |

| 3200 - 3400 | Medium | N-H stretch (amine) |

| 2850 - 2960 | Medium | C-H stretch (aliphatic) |

| 1710 - 1730 | Strong | C=O stretch (acetyl) |

| 1620 - 1650 | Strong | C=O stretch (quinone) |

| 1580 - 1600 | Medium | C=C stretch (aromatic) |

| 1000 - 1200 | Strong | C-O stretch (alcohols, ethers, esters) |

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-14 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width usually ranges from 0 to 220 ppm.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in positive or negative ion mode. For fragmentation studies (MS/MS), a precursor ion is selected and subjected to collision-induced dissociation (CID).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion and its fragment ions. This data is used to confirm the elemental composition and elucidate the structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a KBr (potassium bromide) pellet is prepared by grinding a small amount of this compound with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then Fourier-transformed to produce the IR spectrum.

-

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to specific functional groups within the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

References

Carminomycin II: A Technical Guide to its Biological Activity and Screening Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carminomycin II is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy against a wide range of cancers. As a member of this family, this compound exerts its biological effects primarily through the disruption of DNA replication and repair in rapidly dividing cells. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, and presenting standardized protocols for its screening and evaluation.

Anticancer Activity

The anticancer properties of this compound stem from its ability to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. This interference leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and the induction of apoptosis.

Quantitative Anticancer Activity Data

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Data Not Available | |||

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values) . This table is intended to be populated with specific IC50 values for this compound as data becomes available.

Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction

The primary mechanism of action for this compound, like other anthracyclines, is the inhibition of topoisomerase II. This leads to an accumulation of DNA double-strand breaks, which triggers a cellular damage response. If the damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Mechanism of this compound-induced DNA damage.

Antibacterial Activity

In addition to its anticancer properties, this compound, as an antibiotic, is expected to exhibit activity against various bacterial species. The mechanism of antibacterial action for anthracyclines also involves the inhibition of DNA and RNA synthesis.

Quantitative Antibacterial Activity Data

Specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial strains are not widely reported. Establishing the antibacterial spectrum of this compound requires systematic testing against common Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Positive | Data Not Available | |

| Escherichia coli | Negative | Data Not Available | |

Table 2: In Vitro Antibacterial Activity of this compound (MIC Values) . This table is intended to be populated with specific MIC values for this compound as data becomes available.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the biological activity screening of this compound.

In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines using a colorimetric assay such as the MTT or XTT assay.

Materials:

-

Cancer cell lines (e.g., K562, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microplates

-

MTT or XTT reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Viability Assay:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add solubilization buffer to dissolve the formazan crystals.

-

XTT Assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours. The viable cells will reduce the XTT to a colored formazan product.

-

-

Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

References

In Vitro Cytotoxicity of Carminomycin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carminomycin II is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in oncology. Like other members of its family, such as doxorubicin and daunorubicin, this compound is presumed to exert its cytotoxic effects through interactions with cellular DNA and associated enzymes, leading to the induction of programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the available in vitro data on the cytotoxicity of Carminomycin and its relatives, outlines detailed experimental protocols for its assessment, and visualizes the key signaling pathways likely involved in its mechanism of action. While specific quantitative cytotoxicity data for this compound is limited in publicly accessible literature, this guide extrapolates from data on the closely related compound Carminomycin (CAR) to provide a foundational understanding for researchers.

Data Presentation: In Vitro Cytotoxicity of Anthracyclines

Due to a lack of specific IC50 values for this compound in the reviewed scientific literature, the following table summarizes the available data for the parent compound, Carminomycin (CAR), to provide a relevant benchmark for its cytotoxic potential. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| Carminomycin (CAR) | A549 | Non-small-cell lung | 13.09 |

| Carminomycin (CAR) | PC3 | Prostate | 34.98 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the in vitro cytotoxicity of this compound.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines (e.g., A549 lung carcinoma, PC3 prostate carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) and a non-cancerous control cell line (e.g., HEK293 embryonic kidney cells) should be used.

-

Culture Medium: Cells are to be cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Topoisomerase II Inhibition Assay

This assay determines the ability of this compound to inhibit the catalytic activity of topoisomerase II.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing supercoiled plasmid DNA (substrate), purified human topoisomerase IIα, and ATP.

-

Drug Incubation: this compound at various concentrations is pre-incubated with the enzyme before the addition of the DNA substrate.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined time (e.g., 30 minutes). The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Gel Electrophoresis: The DNA products are resolved by agarose gel electrophoresis. Topoisomerase II relaxes supercoiled DNA, resulting in a different migration pattern.

-

Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the control without the drug.

DNA Intercalation Assay

This can be assessed by monitoring changes in the physical properties of DNA upon binding of the drug.

-

Viscosity Measurement: The viscosity of a DNA solution is measured before and after the addition of this compound. DNA intercalation unwinds the double helix, leading to an increase in its length and, consequently, an increase in the viscosity of the solution.

-

Thermal Denaturation (Melting Temperature) Assay: The melting temperature (Tm) of DNA, the temperature at which 50% of the DNA is denatured, is measured in the absence and presence of this compound. Intercalating agents stabilize the DNA double helix, leading to an increase in its Tm. The change in absorbance at 260 nm is monitored as the temperature is increased.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Caspase Activity Assay: The activation of key executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. This can be measured using commercially available kits that utilize a fluorogenic or colorimetric substrate for the specific caspase.

Signaling Pathways and Visualizations

The cytotoxic effects of anthracyclines like this compound are primarily mediated through the induction of DNA damage, which subsequently triggers apoptotic signaling cascades.

DNA Damage and Topoisomerase II Inhibition Workflow

The initial interaction of this compound with the cell leads to DNA damage through two main mechanisms: DNA intercalation and inhibition of topoisomerase II. This workflow leads to the activation of DNA damage response pathways.

Caption: this compound cellular uptake and induction of DNA damage.

Intrinsic (Mitochondrial) Apoptosis Pathway

The DNA damage response activates signaling cascades that converge on the mitochondria, leading to the release of pro-apoptotic factors and subsequent cell death. The p53 tumor suppressor protein plays a crucial role in this process.

Caption: Intrinsic apoptosis pathway activated by DNA damage.

Conclusion

This compound, as an anthracycline antibiotic, is expected to be a potent cytotoxic agent against a variety of cancer cell lines. Its mechanism of action is likely centered on the induction of DNA damage through intercalation and topoisomerase II inhibition, ultimately leading to apoptosis via the intrinsic pathway. While specific quantitative data for this compound remains to be fully elucidated in publicly available literature, the provided experimental protocols offer a robust framework for its in vitro characterization. Further research is warranted to establish a comprehensive cytotoxic profile of this compound and to explore its full therapeutic potential.

An In-depth Technical Guide to Carminomycin II Target Identification Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data relevant to the target identification of Carminomycin II (also known as Carubicin), an anthracycline antibiotic with potent antineoplastic properties. This document summarizes key quantitative data, details experimental protocols for target validation, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.

Quantitative Data Summary

The efficacy of this compound is underscored by its cytotoxic and enzyme-inhibitory activities. The following tables summarize the available quantitative data, providing a basis for comparative analysis and experimental design.

| Parameter | Cell Line | Value | Reference |

| IC50 | P388 Leukemia | Not explicitly quantified, but derivative was 16x less cytotoxic | [1] |

| Multiple Cancer Cell Lines | Further research needed to establish specific values |

| Parameter | Method | Value | Reference |

| IC50 | Decatenation Assay | ~130 µM (for comparable inhibitor XK469) | [2] |

| Carubicin-specific assay | Further research needed |

Table 2: Topoisomerase II Inhibition by Anthracyclines. this compound, as an anthracycline, is known to target Topoisomerase II. While a specific IC50 value for this compound was not found, data for a comparable catalytic inhibitor, XK469, is provided for context.[2]

| Parameter | Method | Value | Reference |

| Binding Affinity (Kd) | Optical Methods | 0.10 to 0.16 x 10^6 M-1 (for Daunorubicin/Doxorubicin) | [3] |

| Carubicin-specific analysis | Further research needed |

Table 3: DNA Binding Affinity of Anthracyclines. The interaction with DNA is a key aspect of the mechanism of action for anthracyclines. The provided binding affinity constants for the related compounds Daunorubicin and Doxorubicin offer an estimate of the expected range for this compound.[3]

Core Experimental Protocols

This section details the essential experimental protocols for the identification and validation of this compound's molecular targets.

Target Identification using Affinity Purification-Mass Spectrometry

This method aims to isolate and identify proteins that directly bind to this compound.

Protocol:

-

Immobilization of this compound:

-

Synthesize a this compound derivative with a linker arm suitable for covalent attachment to a solid support (e.g., agarose or magnetic beads). The linker should be attached at a position that does not interfere with the drug's binding domains.

-

Couple the derivatized this compound to the activated beads according to the manufacturer's protocol.

-

Prepare a control column with beads that have been treated with the linker and quenching agents but without this compound.

-

-

Cell Lysate Preparation:

-

Culture a relevant cancer cell line (e.g., a line known to be sensitive to this compound) to a high density.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and native complexes.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Chromatography:

-

Incubate the clarified cell lysate with the this compound-coupled beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins using a competitive elution buffer containing a high concentration of free this compound or by changing the pH or ionic strength of the buffer.

-

-

Protein Identification by Mass Spectrometry:

-

Resolve the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

-

Excise protein bands that are present in the this compound eluate but absent or significantly reduced in the control eluate.

-

Perform in-gel tryptic digestion of the excised protein bands.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database.

-

Validation of Topoisomerase II Inhibition

This assay confirms the inhibitory effect of this compound on the catalytic activity of Topoisomerase II.

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing purified human Topoisomerase IIα or IIβ, catenated kinetoplast DNA (kDNA) as a substrate, and an ATP-containing reaction buffer.

-

Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., etoposide) and a negative control (vehicle, e.g., DMSO).

-

-

Enzymatic Reaction:

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes) to allow for the decatenation of the kDNA by Topoisomerase II.

-

-

Termination and Analysis:

-

Stop the reaction by adding a stop buffer/loading dye containing a protein-denaturing agent (e.g., SDS) and a DNA intercalating dye (e.g., ethidium bromide or SYBR Green).

-

Separate the DNA topoisomers by agarose gel electrophoresis. Decatenated minicircles will migrate faster than the catenated kDNA network.

-

Visualize the DNA bands under UV light and quantify the band intensities.

-

-

IC50 Determination:

-

Calculate the percentage of Topoisomerase II inhibition at each this compound concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Analysis of Apoptosis Induction by Western Blotting

This protocol is designed to investigate the signaling pathways involved in this compound-induced apoptosis.

Protocol:

-

Cell Treatment and Lysis:

-

Treat a selected cancer cell line with this compound at its predetermined IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

-

Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved Caspase-8, Cleaved Caspase-9, PARP, Bcl-2, Bax, and Cytochrome c). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and cleavage over time.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the action of this compound and the experimental workflows for its target identification.

Caption: Mechanism of Action for this compound.

Caption: this compound Induced Apoptosis Pathways.

Caption: Workflow for Target Identification.

References

- 1. Role of DNA-binding in the cytotoxicity of an anthracycline, R20X2 and its morpholino analog, MX2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Homologs and Derivatives of Carminomycin II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carminomycin II, its homologs, and its derivatives, focusing on their chemical structures, synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, pharmacology, and medicinal chemistry.

Introduction to this compound

This compound is an anthracycline antibiotic that belongs to the broader class of compounds known for their potent anticancer properties. Like other members of the anthracycline family, its primary mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells. This compound is structurally related to other well-known anthracyclines such as daunorubicin and doxorubicin.

Homologs of this compound

This compound shares close structural similarities with several other naturally occurring anthracyclines. These homologs often differ by minor chemical modifications, which can significantly impact their biological activity, toxicity, and pharmacokinetic profiles.

Table 1: Structures and Physicochemical Properties of this compound and Its Homologs

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences from this compound |

| This compound | [Insert Structure Image] | C₃₃H₄₁NO₁₃ | 659.68 | - |

| Carminomycin III | [Insert Structure Image] | C₃₃H₄₁NO₁₃ | 659.68 | Stereoisomer at a nitrogen-free fragment linked to the amino sugar.[1] |

| Baumycin A1 | [Insert Structure Image] | C₃₄H₄₃NO₁₃ | 673.71 | Possesses a C7H15O3 fragment analogous to this compound.[1] |

| Baumycin A2 | [Insert Structure Image] | C₃₄H₄₃NO₁₃ | 673.71 | Stereoisomer of Baumycin A1, with a C7H15O3 fragment analogous to this compound.[1] |

Note: Obtaining specific, directly comparable IC50 values for all homologs from a single study is challenging due to variations in experimental conditions across different research publications. The data presented here is a compilation from various sources and should be interpreted with this in mind.

Derivatives of this compound

The chemical scaffold of this compound has been a target for medicinal chemists aiming to develop analogs with improved therapeutic indices. Modifications have been introduced at various positions of the aglycone and the sugar moiety to enhance efficacy, reduce toxicity, and overcome drug resistance.

14-Substituted Derivatives

Modifications at the C-14 position of the aglycone have been explored to modulate the compound's activity.

Table 2: Biological Activity of 14-Substituted Carminomycin Derivatives

| Derivative | Modification at C-14 | Relative Antimicrobial Activity (%)* | Reference |

| 14-bromocarminomycin | -Br | Not Reported | |

| 14-acetoxycarminomycin | -OCOCH₃ | 50 | [2] |

| 14-hydroxycarminomycin | -OH | Not Reported | |

| 14-piperidinyl-carminomycinon | -N(CH₂)₅ | 10-35 (of initial antibiotic) |

*Activity against Bacillus mycoides compared to the parent compound.

N-Acyl and N-Ethyl Derivatives

Modifications of the amino group on the daunosamine sugar have also been investigated to alter the physicochemical and biological properties of the parent molecule.

Table 3: Biological Activity of N-Substituted Carminomycin Derivatives

| Derivative | Modification at Amino Group | Relative Antimicrobial Activity (%)* | Key Findings | Reference |

| N-trifluoroacetylcarminomycin | -COCF₃ | Not Reported | Less toxic and more effective antitumor activity than carminomycin. | |

| N-ethylcarminomycin | -CH₂CH₃ | 40-50 | ||

| N,N-diethylcarminomycin | -N(CH₂CH₃)₂ | 40-50 |

*Activity against Bacillus mycoides compared to the parent compound.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and its analogs is the inhibition of DNA topoisomerase II. However, their cytotoxic effects are also mediated through the modulation of various cellular signaling pathways.

Topoisomerase II Inhibition

This compound intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and the initiation of apoptosis.

Caption: Workflow of Topoisomerase II Inhibition by this compound.

Induction of Apoptosis

The DNA damage induced by this compound triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.

Caption: Apoptosis Signaling Pathway Induced by this compound.

Modulation of PI3K/Akt and MAPK/ERK Pathways

Studies on anthracyclines, including doxorubicin, have shown that these compounds can modulate the PI3K/Akt and MAPK/ERK signaling pathways, which are critical for cell survival, proliferation, and drug resistance.[1][3] While direct studies on this compound's specific effects on these pathways are limited, it is plausible that it shares similar modulatory activities. Anthracyclines can induce the activation of AKT, ERK1/2, and p38 MAPK in a dose-dependent manner in some cancer cells.[1][3] Interestingly, the inhibition of the PI3K/Akt pathway has been shown to sensitize oral squamous cell carcinoma cells to anthracycline-based chemotherapy, suggesting a complex interplay between these pathways and the drug's efficacy.[1][3]

Caption: Modulation of PI3K/Akt and MAPK/ERK Pathways by Anthracyclines.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound and its derivatives.

Synthesis of 14-bromocarminomycinone

A common starting point for the synthesis of 14-substituted derivatives is the bromination of the carminomycinone aglycone.

Protocol:

-

Dissolve carminomycinone in dioxane.

-

Add 1.1 equivalents of bromine (Br₂) to the solution.

-

Stir the reaction mixture at 20°C for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product, 14-bromocarminomycinone, using column chromatography.

Caption: General Workflow for the Synthesis of 14-bromocarminomycinone.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound derivative) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion

This compound and its analogs represent a promising area for the development of novel anticancer agents. The structural modifications explored to date have demonstrated the potential to modulate the biological activity and toxicity of the parent compound. Further research focusing on a deeper understanding of their specific interactions with cellular signaling pathways will be crucial for the rational design of next-generation anthracyclines with improved therapeutic profiles. This guide provides a foundational resource for researchers to build upon in their efforts to advance the field of cancer chemotherapy.

References

- 1. Inhibition of the PI3K/AKT Pathway Sensitizes Oral Squamous Cell Carcinoma Cells to Anthracycline-Based Chemotherapy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Production of 14-substituted derivatives of carminomycin and rubomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the PI3K/AKT Pathway Sensitizes Oral Squamous Cell Carcinoma Cells to Anthracycline-Based Chemotherapy In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Carminomycin II: A Literature Review for Drug Development Professionals

An In-depth Technical Guide

This document provides a comprehensive review of the existing scientific literature on Carminomycin II, an anthracycline antibiotic. It is intended for researchers, scientists, and professionals involved in drug development. This guide summarizes the available data on the compound's structure, mechanism of action, and potential therapeutic applications, while also highlighting the current gaps in knowledge.

Introduction

This compound is a member of the carminomycin complex, a group of anthracycline antibiotics produced by Actinomadura carminata. The carminomycins, including the more studied Carminomycin I (also known as Carubicin), are known for their antineoplastic properties. This compound is structurally distinct from Carminomycin I and III. While the broader class of carminomycins has been investigated for its anti-cancer effects, specific data on this compound is limited in the available scientific literature.

Chemical Structure and Properties

This compound is chemically distinct from other carminomycins. Its structure has been elucidated, and it possesses a unique CAS number (50935-05-2) for precise identification.[1] The molecular formula of this compound is C₃₃H₄₁NO₁₃.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₁NO₁₃ | [1] |

| Molecular Weight | 659.7 g/mol | [1] |

| CAS Number | 50935-05-2 | [1] |

Mechanism of Action

While specific studies on the mechanism of action of this compound are scarce, it is presumed to share the general mechanisms of other anthracycline antibiotics. The primary modes of action for this class of compounds are:

-

DNA Intercalation: Anthracyclines insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby interfering with fundamental cellular processes such as DNA replication and transcription.

-

Topoisomerase II Inhibition: These compounds are known to be potent inhibitors of topoisomerase II.[1] By stabilizing the topoisomerase II-DNA cleavage complex, they prevent the re-ligation of the DNA strands, leading to double-strand breaks.[2][3] This DNA damage triggers apoptotic cell death in rapidly dividing cancer cells.[2]

The following diagram illustrates the generally accepted mechanism of action for anthracycline topoisomerase II poisons.

Caption: General mechanism of anthracycline-mediated topoisomerase II inhibition.

Quantitative Data

A thorough review of the published literature did not yield specific quantitative data, such as IC50 values from cytotoxicity assays, for this compound against various cancer cell lines. The majority of the available data pertains to "Carminomycin" or "Carubicin" (Carminomycin I). This represents a significant knowledge gap and an area for future research.

Experimental Protocols

General Cytotoxicity Assay Protocol (Example)

This protocol provides a general framework for determining the cytotoxic effects of a compound on cancer cell lines.

1. Cell Culture:

- Culture the desired cancer cell lines in appropriate media and conditions until they reach logarithmic growth phase.

2. Cell Seeding:

- Trypsinize and count the cells.

- Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

3. Compound Preparation and Treatment:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

- Remove the culture medium from the wells and replace it with medium containing the different concentrations of this compound. Include appropriate controls (vehicle control, untreated cells).

4. Incubation:

- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

5. Viability Assessment:

- Assess cell viability using a suitable method, such as:

- MTT Assay: Measures the metabolic activity of viable cells.

- Trypan Blue Exclusion Assay: Differentiates viable from non-viable cells based on membrane integrity.

- Flow Cytometry with Propidium Iodide: Quantifies the percentage of dead cells.

6. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the untreated control.

- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

The following workflow diagram illustrates the general steps of a cytotoxicity assay.

Caption: A generalized workflow for an in vitro cytotoxicity assay.

Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated in the current body of scientific literature. Based on the known effects of other anthracyclines, it is plausible that this compound could impact pathways related to DNA damage response (e.g., p53 signaling) and apoptosis. However, without direct experimental evidence, any depiction of its effects on signaling pathways would be speculative.

Conclusion and Future Directions

This compound is a structurally defined anthracycline antibiotic with a presumed mechanism of action similar to other members of its class, involving DNA intercalation and topoisomerase II inhibition. However, there is a significant lack of specific biological data for this compound. To fully assess its potential as a therapeutic agent, future research should focus on:

-

In vitro cytotoxicity screening: Determining the IC50 values of this compound against a panel of human cancer cell lines.

-

Mechanism of action studies: Confirming its role as a topoisomerase II inhibitor and investigating other potential molecular targets.

-

Signaling pathway analysis: Identifying the specific cellular signaling pathways modulated by this compound treatment.

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in preclinical animal models.

The generation of this fundamental data is crucial for advancing our understanding of this compound and determining its viability for further drug development.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Carminomycin II

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation and purification of Carminomycin II, an anthracycline antibiotic with potent antitumor activity. The methodology outlined below is compiled from established procedures for the purification of natural products from microbial fermentation and is intended to serve as a comprehensive guide for researchers in drug discovery and development.

Introduction

This compound is a valuable natural product, often produced by fermentation of Streptomyces species. As a member of the anthracycline class of compounds, it serves as a crucial starting material for the synthesis of several clinically important anticancer drugs. The isolation and purification of this compound from complex fermentation broths is a critical step to ensure high purity for subsequent research and development activities. This protocol details a robust and reproducible method for obtaining high-purity this compound.

Overall Workflow

The purification process for this compound follows a multi-step approach designed to efficiently separate the target compound from a complex mixture of microbial metabolites and media components. The general workflow involves the extraction of the fermentation broth, followed by sequential chromatographic purification steps to achieve high purity.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Carminomycin II

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Carminomycin II, an anthracycline antibiotic. The described protocol is designed for researchers, scientists, and professionals in drug development and quality control. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer, with UV detection at 485 nm. This procedure provides excellent separation and quantification of this compound.

Introduction

This compound is a member of the anthracycline class of compounds, which are widely used as chemotherapeutic agents. Due to their potent biological activity, accurate and precise analytical methods are essential for their quantification in various matrices during research, development, and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[1][2][3] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection, based on established methods for related anthracycline compounds.

Chemical Structure

This compound

-

Molecular Formula: C₃₃H₄₁NO₁₃

-

Molecular Weight: 659.7 g/mol

Experimental

Instrumentation and Consumables

-

HPLC system with a gradient pump, autosampler, and UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-grade acetonitrile

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Orthophosphoric acid (H₃PO₄)

-

HPLC-grade water

-

0.45 µm syringe filters

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

| Parameter | Condition |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-15 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 485 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Protocols

Preparation of Mobile Phase A (25 mM Potassium Phosphate Buffer, pH 3.0)

-

Weigh 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water.

-

Adjust the pH of the solution to 3.0 using orthophosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter to degas and remove particulate matter.

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This stock solution should be stored at 2-8 °C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions: 80% A, 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. For bulk drug substance:

-

Accurately weigh an appropriate amount of the this compound sample.

-

Dissolve the sample in a 50:50 mixture of acetonitrile and water to obtain a theoretical concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the 50 µg/mL working standard solution five times. The system is deemed suitable for use if the following criteria are met:

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes.

-

Inject a blank (mobile phase) to ensure a clean baseline.

-

Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

-

Inject the prepared sample solutions.

-

After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) before storing it according to the manufacturer's recommendations.

Data Presentation

Calibration Curve

A linear calibration curve should be generated by plotting the peak area of this compound against the corresponding concentration. A typical calibration curve will have a correlation coefficient (r²) of ≥ 0.999.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | Example Value |

| 5 | Example Value |

| 10 | Example Value |

| 25 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

Sample Analysis Results

The concentration of this compound in the sample can be calculated using the linear regression equation obtained from the calibration curve.

| Sample ID | Peak Area | Calculated Concentration (µg/mL) |

| Sample 1 | Example Value | Example Value |

| Sample 2 | Example Value | Example Value |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical Relationship of HPLC Parameters

Caption: Relationship between key HPLC parameters and output characteristics.

References

Application Notes and Protocols for Carminomycin II in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carminomycin II, also known as Carubicin, is an anthracycline antibiotic with potent antineoplastic properties. Like other members of the anthracycline family, such as doxorubicin, its primary mechanism of action involves the disruption of DNA synthesis and function in rapidly proliferating cancer cells. These application notes provide an overview of the cellular effects of this compound, protocols for its use in common cell culture assays, and a summary of its known mechanisms of action.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through two established mechanisms:

-

DNA Intercalation: The planar aromatic chromophore of the this compound molecule inserts itself between the base pairs of the DNA double helix.[1] This intercalation distorts the helical structure, creating a physical barrier that obstructs the processes of DNA replication and transcription.[1]

-

Topoisomerase II Inhibition: this compound is a potent inhibitor of topoisomerase II.[1] This enzyme is crucial for relieving torsional stress in DNA during replication by creating transient double-strand breaks. This compound stabilizes the complex formed between topoisomerase II and DNA, preventing the re-ligation of these breaks.[1] The accumulation of unrepaired DNA breaks triggers cellular signaling pathways that lead to programmed cell death (apoptosis).[1]

The combined effects of DNA intercalation and topoisomerase II inhibition result in the induction of apoptosis, making this compound an effective agent for cancer research.

Data Presentation: Cytotoxicity of Anthracyclines

Quantitative data for this compound, such as IC50 values, can vary significantly depending on the cell line and experimental conditions. Researchers should empirically determine the IC50 for their specific cell line of interest. For reference, the following table presents representative IC50 values for the closely related anthracycline, doxorubicin, in various cancer cell lines.

| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |

| HT-29 | Colorectal Adenocarcinoma | Lower than free doxorubicin after 24h |

| Y79 | Retinoblastoma | Lower than free doxorubicin after 24h |

| U373 | Glioblastoma | Lower than free doxorubicin after 24h |

| MCF-7 | Breast Adenocarcinoma | Varies with formulation and exposure |

| A549 | Lung Carcinoma | Varies with formulation and exposure |

Note: The IC50 values for doxorubicin-loaded solid lipid nanoparticles were found to be significantly lower than those for free doxorubicin in HT-29, Y79, and U373 cell lines after 24 hours of exposure.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a chosen cancer cell line.

Materials:

-

This compound (Carubicin)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a logarithmic phase culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and sterilize by filtration.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Visualizations

Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.